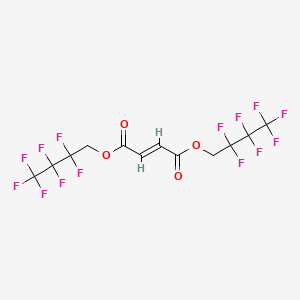

Bis(1H,1H-perfluorobutyl)fumarate

Description

Significance of Fluorinated Monomers in Polymer Synthesis and Materials Engineering

The incorporation of fluorine atoms into a polymer backbone or its side chains imparts a range of desirable physical and chemical properties. researchgate.net The strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, is fundamental to these characteristics. nih.gov Polymers derived from fluorinated monomers, known as fluoropolymers, generally exhibit high thermal stability, enhanced chemical resistance against solvents, acids, and bases, and low surface energy. researchgate.netnih.govyoutube.com

This low surface energy translates into valuable practical properties such as water and oil repellency (hydrophobicity and oleophobicity). youtube.com Furthermore, fluorinated polymers often possess excellent weather stability and resistance to photodegradation, making them highly durable for outdoor applications. nih.govyoutube.com These attributes have led to their widespread use in advanced coatings, protective films, low-friction surfaces, and specialized electronic and biomedical applications. nih.govyoutube.comrsc.org The synthesis of these materials can be achieved either through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. researchgate.net

Table 1: Properties Imparted by Fluorinated Monomers

| Property | Description | Source |

| High Thermal Stability | Resistance to degradation at elevated temperatures due to the strong C-F bond. | researchgate.netnih.gov |

| Chemical Resistance | Inertness to a wide range of chemicals, including solvents, acids, and bases. | researchgate.netyoutube.com |

| Low Surface Energy | Results in non-stick characteristics and repellency to water and oils. | youtube.com |

| Durability | High resistance to environmental weathering and degradation from UV radiation. | youtube.com |

| Low Friction Coefficient | Provides inherent lubricity to material surfaces. | nih.gov |

Overview of Fumarate (B1241708) Esters as Versatile Monomeric Units

Fumarate esters, derived from fumaric acid, are classified as 1,2-disubstituted ethylenes. mdpi.com Their defining feature is a central carbon-carbon double bond that allows them to act as monomeric units in polymerization reactions. researchgate.net The polymers resulting from fumarates, known as poly(fumarate)s, possess a unique structural characteristic: the absence of a methylene (B1212753) (-CH2-) spacer in the main chain. This leads to a rigid polymer backbone with a high rotational barrier, significantly influencing the material's physical properties. mdpi.com

The double bonds present in the polyester (B1180765) chains derived from fumaric acid are not only crucial for the initial polymerization but also offer sites for post-polymerization modification. researchgate.net This capability allows for processes like cross-linking, which can be used to create thermosetting materials. Such cross-linking enhances properties like hardness, rigidity, tensile strength, and both chemical and thermal stability, making fumarate-based polymers highly adaptable for a range of applications, from biomedical scaffolds to industrial resins. researchgate.net

Historical Context of Perfluorinated Alkyl Fumarates

The story of perfluorinated compounds (PFAS) began with the discovery of polytetrafluoroethylene (PTFE) in the late 1930s. itrcweb.orgwikipedia.org Following this, manufacturing of various PFAS began in earnest in the 1950s, primarily through methods like electrochemical fluorination (ECF) and fluorotelomerization. itrcweb.org These processes enabled the creation of a wide array of fluorinated substances.

While specific historical records detailing the first synthesis of perfluorinated alkyl fumarates are not widely documented, their development can be understood as a logical progression within the broader field of fluoropolymer chemistry. As researchers sought to create new materials by combining the known benefits of fluorination with the versatility of different monomer backbones, the esterification of fumaric acid with perfluorinated alcohols emerged as a promising strategy. This approach aimed to synthesize monomers that could produce polymers combining the rigidity and cross-linking potential of the fumarate structure with the stability and low surface energy of perfluoroalkyl chains. The existence of these compounds in chemical supplier catalogs today points to their established, if niche, role in specialized material synthesis. scbt.com

Rationale for Focused Academic Inquiry into Bis(1H,1H-perfluorobutyl)fumarate

The focused academic and industrial interest in this compound stems from its potential to create polymers with a highly desirable and specific set of properties. The rationale for its study is built on the synergistic combination of its constituent parts: the fumarate core and the perfluorobutyl side chains.

Researchers investigate this specific monomer to engineer materials that simultaneously exhibit:

Low Surface Energy: The presence of the C3F7 groups on the perfluorobutyl chains ensures high hydrophobicity and oleophobicity, essential for creating self-cleaning or anti-fouling surfaces.

High Stability: The fluorinated chains contribute significant thermal and chemical stability to the resulting polymer. researchgate.netnih.gov

Processability and Cross-linking: The fumarate double bond provides a reactive site for polymerization and subsequent cross-linking, allowing for the creation of robust, insoluble, and infusible thermoset materials. researchgate.net

Unique Optical Properties: The incorporation of fluorine is known to lower the refractive index of polymers, making monomers like this compound candidates for creating low-refractive-index optical coatings and materials.

By systematically studying the polymerization of this compound and the properties of the resulting homopolymers and copolymers, scientists can precisely tailor materials for advanced applications in fields such as microelectronics, specialty optics, and high-performance protective coatings.

Table 2: Chemical Compound Data for this compound

| Identifier | Value | Source |

| CAS Number | 24120-17-0 | scbt.comscbio.cn |

| Molecular Formula | C12H6F14O4 | scbt.com |

| Molecular Weight | 480.15 g/mol | scbt.comscbio.cn |

| Structure | Fumarate ester with two 1H,1H-perfluorobutyl side chains. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,3,3,4,4,4-heptafluorobutyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F14O4/c13-7(14,9(17,18)11(21,22)23)3-29-5(27)1-2-6(28)30-4-8(15,16)10(19,20)12(24,25)26/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGOKTYQAQEHBO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380883 | |

| Record name | Bis(1,1-dihydroperfluorobutyl) fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24120-17-0 | |

| Record name | Bis(1,1-dihydroperfluorobutyl) fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24120-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Bis 1h,1h Perfluorobutyl Fumarate

Esterification Routes for Fumarate (B1241708) Synthesis

The formation of the fumarate diester can be achieved through several esterification pathways. The choice of method often depends on factors such as starting material availability, desired purity, and reaction scale.

Direct Esterification Techniques

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.netnih.govnih.gov For the synthesis of bis(1H,1H-perfluorobutyl)fumarate, this would entail reacting fumaric acid with two equivalents of 1H,1H-perfluorobutanol.

The reaction is an equilibrium process, and to drive it towards the product side, it is typically necessary to either use an excess of one reactant (in this case, the alcohol) or to remove the water formed during the reaction. researchgate.netcore.ac.uk Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). researchgate.netnih.gov The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.netcore.ac.uk

A continuous flow synthesis of dimethyl fumarate from fumaric acid and methanol (B129727) has been demonstrated using sulfuric acid as a catalyst at elevated temperatures (55–120 °C), achieving quantitative conversion with short residence times. researchgate.netresearchgate.net While a specific procedure for this compound is not detailed in the literature, a similar approach using 1H,1H-perfluorobutanol would be a viable synthetic route. The reaction conditions would likely require optimization to account for the different reactivity and physical properties of the fluorinated alcohol.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. google.com This method can be catalyzed by either an acid or a base. google.com To synthesize this compound via this route, a common fumarate ester, such as dimethyl fumarate, would be reacted with an excess of 1H,1H-perfluorobutanol.

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide of the new alcohol attacks the carbonyl carbon of the ester. google.com Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation of the carbonyl oxygen. google.com Catalysts for transesterification are varied and include metal-based catalysts like zinc clusters and scandium triflate, as well as non-metallic catalysts such as N-heterocyclic carbenes. The choice of catalyst can influence the reaction conditions, with some allowing for milder temperatures.

This approach avoids the production of water, which can simplify the workup procedure compared to direct esterification. The equilibrium can be shifted towards the desired product by using a large excess of the fluorinated alcohol or by removing the lower-boiling alcohol (e.g., methanol) by distillation.

Halide-Mediated Esterification Approaches

A highly effective method for synthesizing esters, particularly from less reactive alcohols, is through the use of a more reactive carboxylic acid derivative, such as an acyl chloride. For the target compound, this would involve the reaction of fumaryl (B14642384) chloride with 1H,1H-perfluorobutanol. This reaction is generally rapid and irreversible, often proceeding at room temperature or with gentle heating.

Fumaryl chloride can be prepared from fumaric acid using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) and phthaloyl chloride. google.com One documented procedure involves heating fumaric acid with thionyl chloride in the presence of an iron promoter, achieving high yields of fumaryl chloride. Another established method uses maleic anhydride (B1165640) and phthaloyl chloride with a zinc chloride catalyst, which upon heating, isomerizes and forms fumaryl chloride, which can be isolated by distillation. google.com

Once obtained, fumaryl chloride is reacted with two equivalents of 1H,1H-perfluorobutanol. Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the alcohol and promotes the reaction to completion. Given that fumaryl chloride is known to be incompatible with alcohols, this reaction is expected to be efficient.

Precursor Chemistry and Derivatization Strategies

The properties and synthesis of this compound are intrinsically linked to its precursors. The synthesis of the fluorinated alcohol and the potential for structural modifications of the perfluoroalkyl chain are key aspects of its chemistry.

Synthesis of 1H,1H-Perfluorobutanol Intermediates

The key fluorinated precursor for the synthesis of this compound is 1H,1H-perfluorobutanol (C₃F₇CH₂OH). There are several general methods for the synthesis of 1H,1H-perfluorinated alcohols.

One common industrial method is the telomerization of tetrafluoroethylene (B6358150) (TFE) in the presence of a telogen, such as methanol, followed by further transformations. This process creates a mixture of fluorotelomer iodides, which can then be converted to fluorotelomer alcohols. A process for preparing polyfluorinated alcohols of the type RբCH₂CH₂OH (where Rբ is a perfluorinated radical) from the corresponding iodide has been described.

Another significant route is the reduction of the corresponding perfluorinated carboxylic acid or its esters. Perfluorobutanoic acid (PFBA) can be prepared by the electrochemical fluorination of butyryl fluoride (B91410) followed by hydrolysis. The reduction of perfluorobutanoic acid or its esters to 1H,1H-perfluorobutanol can be achieved using standard reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, though specific procedures for this exact transformation require careful control due to the high reactivity of these reagents.

Below is a table summarizing the key precursors for the synthesis of this compound.

Table 1: Key Precursors and their Synthetic Origin

| Precursor | Chemical Formula | Typical Synthetic Route | Reference |

|---|---|---|---|

| Fumaric Acid | C₄H₄O₄ | Isomerization of maleic acid | google.com |

| Fumaryl Chloride | C₄H₂Cl₂O₂ | Chlorination of fumaric acid (e.g., with SOCl₂) | |

| 1H,1H-Perfluorobutanol | C₄H₃F₇O | Reduction of perfluorobutanoic acid or telomerization of TFE | |

| Dimethyl Fumarate | C₆H₈O₄ | Esterification of fumaric acid with methanol | researchgate.net |

Structural Variations of Perfluorobutyl Moieties in Related Fumarates

The synthesis of fumarate esters is not limited to the use of 1H,1H-perfluorobutanol. A variety of other fluorinated alcohols can be used to produce related fumarate diesters with different perfluoroalkyl chain lengths or branching. This allows for the tuning of the final polymer's physical and chemical properties, such as its thermal stability, solubility, and refractive index.

For instance, other commercially available 1H,1H-perfluorinated alcohols, such as 1H,1H-perfluorohexan-1-ol and 1H,1H-perfluoroundecan-1-ol, could be used in place of 1H,1H-perfluorobutanol in the esterification reactions described above. The synthesis of copolymers of dioctyl fumarate and styrene (B11656) has been reported, indicating that fumaric esters with long alkyl chains can be readily prepared and polymerized. By analogy, fumarate esters with various perfluoroalkyl chains could be synthesized.

The general synthetic routes for these structurally varied fumarates would follow the same principles of direct esterification, transesterification, or halide-mediated esterification. The table below illustrates some examples of related perfluorinated alcohols that could be used to create structural analogs of this compound.

Table 2: Examples of 1H,1H-Perfluorinated Alcohols for Synthesis of Related Fumarates

| Fluorinated Alcohol | Chemical Formula | Perfluoroalkyl Chain Length |

|---|---|---|

| 1H,1H-Perfluoroethanol | C₂H₃F₃O | C1 |

| 1H,1H-Perfluoropropan-1-ol | C₃H₃F₅O | C2 |

| 1H,1H-Perfluorobutan-1-ol | C₄H₃F₇O | C3 |

| 1H,1H-Perfluoropentan-1-ol | C₅H₃F₉O | C4 |

| 1H,1H-Perfluorohexan-1-ol | C₆H₃F₁₁O | C5 |

| 1H,1H-Perfluorooctan-1-ol | C₈H₃F₁₅O | C7 |

The reactivity of these longer-chain perfluorinated alcohols in esterification reactions is expected to be similar to that of 1H,1H-perfluorobutanol, although reaction conditions may need to be adjusted to account for differences in boiling points and steric hindrance. The resulting bis(perfluoroalkyl) fumarates would be valuable monomers for the creation of new fluorinated polymers with tailored properties.

Optimization of Synthetic Conditions and Yield Enhancements

The efficient synthesis of this compound is contingent on the careful optimization of several reaction parameters, including the choice of catalyst, solvent, and the methods employed for purification. Due to the reduced nucleophilicity of fluorinated alcohols like 1H,1H-perfluorobutanol, traditional esterification methods may prove inefficient.

The direct esterification of fumaric acid with 1H,1H-perfluorobutanol is a key route to this compound. This reaction is typically an equilibrium process, and the selection of an appropriate catalyst is crucial to drive the reaction towards the product.

One of the most common methods for esterification is the Fischer-Speier esterification , which utilizes a strong acid catalyst. numberanalytics.comoperachem.com For fluorinated alcohols, which are less reactive than their non-fluorinated counterparts, strong proton acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are often employed. operachem.com The reaction involves protonation of the carboxylic acid group of fumaric acid, which increases its electrophilicity and facilitates nucleophilic attack by the 1H,1H-perfluorobutanol. To drive the equilibrium towards the formation of the diester, continuous removal of water, a byproduct of the reaction, is essential. This is often achieved using a Dean-Stark apparatus. numberanalytics.comoperachem.comwikipedia.org

An alternative approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating the esterification under milder conditions. However, the removal of the dicyclohexylurea byproduct can complicate purification. mdpi.com

More advanced catalytic systems have been developed for the esterification of challenging substrates like fluorinated alcohols. For instance, zirconocene (B1252598) complexes have been shown to be effective Lewis acid catalysts for direct esterification reactions. youtube.com Another promising method involves the use of XtalFluor-E, a deoxyfluorinating agent, which can mediate the direct esterification of carboxylic acids with perfluorinated alcohols in moderate to excellent yields. acs.org This method is reported to proceed through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate rather than an acyl fluoride. acs.org

Another viable synthetic pathway is the reaction of fumaryl chloride with 1H,1H-perfluorobutanol. Fumaryl chloride can be prepared from fumaric acid by reacting it with thionyl chloride (SOCl₂) or phthaloyl chloride. researchgate.net The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic substitution with the fluorinated alcohol, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. This method avoids the generation of water and often proceeds under milder conditions than Fischer esterification.

The table below summarizes hypothetical yields for the synthesis of this compound using different catalytic systems, based on typical results for similar esterifications.

| Catalytic System | Reactants | Typical Reaction Conditions | Hypothetical Yield (%) |

| Sulfuric Acid (H₂SO₄) | Fumaric acid, 1H,1H-perfluorobutanol | Toluene (B28343), Reflux with Dean-Stark trap, 12-24 h | 65-75 |

| p-Toluenesulfonic acid (p-TsOH) | Fumaric acid, 1H,1H-perfluorobutanol | Toluene, Reflux with Dean-Stark trap, 18-30 h | 70-80 |

| XtalFluor-E | Fumaric acid, 1H,1H-perfluorobutanol | Acetonitrile (B52724), Room Temperature, 4-8 h | 85-95 |

| Thionyl Chloride (SOCl₂) | Fumaric acid, 1H,1H-perfluorobutanol | 1. Formation of fumaryl chloride; 2. Reaction with alcohol in the presence of pyridine | 80-90 |

The choice of solvent plays a critical role in the synthesis of this compound. For Fischer esterification using a Dean-Stark apparatus, a solvent that forms an azeotrope with water, such as toluene or benzene, is essential for the effective removal of water and to drive the reaction to completion. operachem.comwikipedia.org

In reactions involving highly polar or charged intermediates, the polarity of the solvent can significantly influence reaction rates. For instance, in the XtalFluor-E mediated esterification, polar aprotic solvents like acetonitrile are commonly used. acs.org

The reaction environment must be carefully controlled to prevent side reactions. Anhydrous conditions are crucial, especially when using water-sensitive reagents like acyl chlorides or coupling agents. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent the oxidation of reactants or intermediates, particularly at elevated temperatures.

The table below illustrates the hypothetical effect of different solvents on the yield of the p-TsOH catalyzed esterification of fumaric acid with 1H,1H-perfluorobutanol.

| Solvent | Dielectric Constant (approx.) | Azeotrope with Water? | Hypothetical Yield (%) |

| Toluene | 2.4 | Yes | 75 |

| Cyclohexane | 2.0 | Yes | 70 |

| Acetonitrile | 37.5 | No (miscible) | 50 |

| Dichloromethane | 9.1 | Yes (low boiling) | 60 |

The purification of this compound is a critical step to obtain a product with the desired specifications. The high boiling point and the presence of fluorinated chains necessitate specific purification techniques.

Initially, the crude reaction mixture is typically subjected to a series of washes to remove unreacted starting materials, catalyst, and byproducts. For instance, if an acid catalyst was used, the organic layer would be washed with a dilute base solution (e.g., sodium bicarbonate) to neutralize the acid, followed by washing with brine to remove any remaining water-soluble impurities. mdpi.com

Due to the expected high boiling point of this compound, vacuum distillation is a primary method for its purification. This technique allows for the distillation of the compound at a lower temperature, thereby preventing thermal decomposition that might occur at atmospheric pressure.

Recrystallization is another powerful technique for purifying solid esters. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature or below, allowing the pure product to crystallize out upon cooling while impurities remain in the solution. For fluorinated compounds, a mixture of a good solvent (e.g., a ketone like acetone) and a poor solvent (e.g., a non-polar solvent like hexane (B92381) or an alcohol) can be effective for recrystallization. google.com

In some cases, column chromatography on silica (B1680970) gel can be employed for purification, particularly for removing closely related impurities. A solvent system with an appropriate polarity is chosen to achieve good separation of the desired product from any contaminants.

The table below outlines a potential multi-step purification process for this compound.

| Purification Step | Purpose | Reagents/Method | Expected Outcome |

| 1. Aqueous Workup | Removal of acid catalyst and water-soluble impurities | Wash with NaHCO₃(aq), then brine | Neutralized and partially dried organic phase |

| 2. Solvent Removal | Removal of the reaction solvent | Rotary evaporation | Crude ester product |

| 3. Vacuum Distillation | Separation from non-volatile impurities and unreacted alcohol | High vacuum distillation apparatus | Purified ester fraction collected at a specific boiling point and pressure |

| 4. Recrystallization | Final purification to obtain high-purity solid | Dissolution in a hot solvent (e.g., ethyl acetate) and slow cooling, or addition of a non-solvent (e.g., hexane) | Formation of pure crystalline product |

Advanced Spectroscopic and Structural Elucidation of Bis 1h,1h Perfluorobutyl Fumarate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A complete analysis of the structural features of Bis(1H,1H-perfluorobutyl)fumarate would rely heavily on various NMR techniques. However, specific experimental data remains elusive.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Olefinic Resonance Analysis

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for the olefinic protons of the fumarate (B1241708) backbone and the aliphatic protons of the perfluorobutyl chains in this compound are not available in the public domain. Such data would be crucial for confirming the trans geometry of the double bond and the integrity of the ester linkages.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

Similarly, experimentally determined ¹³C NMR chemical shifts for the distinct carbon environments within this compound, including the carbonyl, olefinic, and fluorinated alkyl carbons, have not been reported in accessible literature. This information is vital for a complete characterization of the carbon framework of the molecule.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Perfluorobutyl Moiety Analysis

While ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds, specific spectral data for the perfluorobutyl moieties in this compound are not publicly documented. This includes the chemical shifts and coupling patterns that would definitively characterize the electronic environment of the fluorine atoms within the perfluorobutyl chains.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques are essential for identifying functional groups and providing insights into the conformational properties of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR absorption frequencies for the characteristic functional groups of this compound, such as the C=O stretching of the ester, the C=C stretching of the fumarate, and the C-F stretching of the perfluoroalkyl chains, are not detailed in available scientific resources.

Raman Spectroscopy Applications

There is no specific Raman spectroscopic data available for this compound in the reviewed literature. While Raman spectroscopy is a valuable technique for studying the vibrational modes of molecules, its application to this particular compound has not been documented in a way that provides a detailed spectrum for analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing vital information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₂H₆F₁₄O₄), the expected monoisotopic mass is 480.0145. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 481.0223 | Protonated molecular ion |

| [M+Na]⁺ | 503.0043 | Sodium adduct |

| [M-C₄F₇H₂]⁺ | 283.0012 | Loss of a perfluorobutyl group |

| [C₄H₂O₄]⁺ | 114.0004 | Fumarate backbone fragment |

Note: The m/z values are predicted and would require experimental verification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying any volatile impurities. researchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer for identification.

A GC-MS analysis of a pure sample of this compound would be expected to show a single major peak in the chromatogram corresponding to the compound. The retention time of this peak is a characteristic property under specific chromatographic conditions. The mass spectrum associated with this peak would exhibit the molecular ion and a fragmentation pattern consistent with the structure of the molecule.

Any additional peaks in the chromatogram would indicate the presence of impurities. The mass spectra of these impurity peaks can be used to identify their structures, which could include starting materials from the synthesis, by-products, or degradation products. The relative area of each peak in the chromatogram can be used to estimate the purity of the sample.

Table 2: Hypothetical GC-MS Data for a Sample of this compound

| Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 12.5 | This compound | 480, 283, 114 | 99.5 |

| 8.2 | 1H,1H-Perfluorobutanol | 200, 181, 69 | 0.3 |

| 10.1 | Fumaric Acid | 116, 99, 71 | 0.2 |

Note: This table is illustrative and based on potential impurities from a synthesis route. Actual data would depend on the specific sample and analytical conditions.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org For this compound, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. nih.gov

While a specific crystal structure for this compound has not been reported in publicly accessible databases, studies on similar fumarate and fluorinated compounds provide insights into what might be expected. researchgate.net The fumarate backbone is typically planar due to the double bond, and the perfluoroalkyl chains are known to influence crystal packing, often leading to segregated fluorinated and non-fluorinated domains. nih.gov

Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk material, confirm its crystalline nature, and identify the specific polymorphic form. nih.gov Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that solid-state structure.

Reactivity and Mechanistic Investigations of Bis 1h,1h Perfluorobutyl Fumarate Excluding Polymerization

Chemoselective Reactions of the Fumarate (B1241708) Double Bond

The carbon-carbon double bond in the fumarate moiety of Bis(1H,1H-perfluorobutyl)fumarate is the primary site of reactivity. Due to the significant inductive effect of the two 1H,1H-perfluorobutoxycarbonyl groups, this double bond is highly electron-poor, making it susceptible to attack by nucleophiles and reactive towards specific types of electrophiles.

In general, electrophilic addition to alkenes is a common reaction. However, for electron-deficient alkenes like this compound, this reactivity is substantially diminished. The electron-withdrawing nature of the perfluoroalkyl ester groups deactivates the double bond towards attack by many electrophiles. Reactions that typically proceed through a cationic intermediate are particularly disfavored because the electron-withdrawing groups would destabilize an adjacent positive charge.

The electron-deficient nature of the fumarate double bond in this compound makes it an excellent candidate for nucleophilic addition reactions, particularly conjugate additions (Michael-type additions). A wide range of nucleophiles can add to the double bond, leading to the formation of substituted succinate (B1194679) derivatives.

Common nucleophiles for this type of reaction include amines, thiols, and carbanions. The general mechanism involves the attack of the nucleophile on one of the β-carbons of the fumarate, followed by protonation of the resulting enolate intermediate. The strong electron-withdrawing effect of the perfluorinated ester groups facilitates the initial nucleophilic attack and stabilizes the intermediate carbanion.

A biocatalytic example of a similar reaction is the asymmetric Michael addition of L-arginine to fumarate, which is utilized in the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-L-aspartic acid lithium salt. researchgate.net This highlights the susceptibility of the fumarate core to nucleophilic attack.

| Nucleophile | Product Type | Reaction Conditions |

| Primary Amines | β-Amino Succinate Derivatives | Typically mild, often at room temperature |

| Secondary Amines | β-Amino Succinate Derivatives | Generally mild conditions |

| Thiols | β-Thio Succinate Derivatives | Often requires a base catalyst |

| Carbanions | Substituted Succinate Derivatives | Requires strong base to generate the carbanion |

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

This compound, with its electron-deficient double bond, is expected to be a highly reactive dienophile in Diels-Alder reactions. mdpi.comnih.gov The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. mdpi.com The reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile. The rate and efficiency of the Diels-Alder reaction are significantly enhanced when the dienophile possesses electron-withdrawing groups. nih.gov

The perfluorobutoxycarbonyl groups of this compound act as potent activating groups, making it a suitable partner for a wide variety of dienes.

The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. nih.gov In reactions involving this compound, which is a trans-dienophile, the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. This means that the two perfluorobutoxycarbonyl groups will be trans to each other in the final adduct.

Furthermore, the "endo rule" is often followed in Diels-Alder reactions, which predicts that the substituents of the dienophile will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi system of the diene.

In cases where an unsymmetrical diene is used, the regioselectivity of the reaction will be governed by the electronic and steric properties of both the diene and the dienophile. Generally, the reaction proceeds to form the adduct where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.

The Diels-Alder reaction is generally considered to be a concerted process, meaning that the new sigma bonds are formed in a single transition state. nih.gov The reaction proceeds through a cyclic transition state involving the 4 pi electrons of the diene and the 2 pi electrons of the dienophile.

The strong electron-withdrawing nature of the perfluorobutoxycarbonyl groups in this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the LUMO of the dienophile and the Highest Occupied Molecular Orbital (HOMO) of the diene accelerates the reaction. Computational studies on similar fluorinated systems could provide deeper insights into the specific transition state geometries and activation energies for cycloadditions involving this compound.

Transformations of the Ester Linkages

The ester linkages in this compound are also sites of potential reactivity. The primary reactions involving these groups are hydrolysis and transesterification. The high electronegativity of the fluorine atoms in the perfluorobutyl groups has a significant impact on the reactivity of the ester carbonyl group.

The electron-withdrawing effect of the perfluoroalkyl chain makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the bulky nature of the perfluorobutyl groups may also introduce steric hindrance, which could counteract this electronic effect to some extent.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. For this compound, the high degree of fluorination in the alcohol moiety is predicted to have a profound impact on the rate of hydrolysis.

The mechanism of ester hydrolysis proceeds via a nucleophilic acyl substitution pathway. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to yield a carboxylate salt and an alcohol. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to a tetrahedral intermediate, which after proton transfer, eliminates the alcohol to form the carboxylic acid.

Studies on the hydrolysis of C-terminal partially fluorinated ethyl esters in peptide models have demonstrated a direct correlation between the degree of fluorination and the rate of hydrolysis. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This results in a significant increase in the hydrolysis rate as the number of fluorine atoms increases. For instance, the introduction of a single fluorine atom to an ethyl ester was found to increase the hydrolysis rate, and this effect was amplified with further fluorination.

Based on these findings, it is anticipated that this compound will undergo hydrolysis at a significantly faster rate compared to its non-fluorinated analog, dibutyl fumarate. The two ester groups are expected to hydrolyze sequentially to yield fumaric acid and 1H,1H-perfluorobutan-1-ol.

Table 1: Illustrative Hydrolysis Rate Constants for a Series of Fluorinated Esters (Analogous Systems)

| Compound (Analogous System) | Number of Fluorine Atoms | Relative Hydrolysis Rate |

| Ethyl Ester | 0 | 1x |

| 2-Fluoroethyl Ester | 1 | ~8x faster than ethyl ester |

| 2,2-Difluoroethyl Ester | 2 | ~24-32x faster than ethyl ester |

| 2,2,2-Trifluoroethyl Ester | 3 | ~72-128x faster than ethyl ester |

Note: The data in this table is illustrative and based on trends observed for the hydrolysis of C-terminal partially fluorinated ethyl esters in peptide models. Specific rate constants for this compound are not available.

Transesterification Reactivity with Other Alcohols

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. nih.gov This reaction can be catalyzed by either acids or bases, following mechanisms similar to hydrolysis. youtube.comhuatengsci.com In acid-catalyzed transesterification, the carbonyl group is protonated to increase its electrophilicity, followed by nucleophilic attack by the incoming alcohol. youtube.com In base-catalyzed transesterification, the incoming alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. youtube.com

For this compound, the 1H,1H-perfluorobutan-1-ol leaving group is a relatively good leaving group due to the electron-withdrawing nature of the perfluorobutyl chain, which stabilizes the resulting alkoxide. This would suggest that transesterification reactions with other, less acidic alcohols could be thermodynamically favorable, especially if the incoming alcohol is used in large excess to drive the equilibrium.

However, the steric bulk of the perfluorobutyl groups might also play a role, potentially hindering the approach of the incoming nucleophile. The reactivity in transesterification will therefore be a balance between the electronic effects that favor the reaction and potential steric hindrance. While specific studies on the transesterification of this compound are not available, it is expected to react with simple primary and secondary alcohols under standard acid or base-catalyzed conditions.

Reductive and Oxidative Transformations

Reductive Transformations

Esters can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate which is then further reduced to the primary alcohol. libretexts.org Weaker reducing agents like diisobutylaluminum hydride (DIBAL-H) can allow for the isolation of the aldehyde at low temperatures. libretexts.org

In the case of this compound, reduction with a strong hydride source like LiAlH₄ is expected to yield 1,4-butanediol (B3395766) and 1H,1H-perfluorobutan-1-ol. The double bond of the fumarate moiety would likely also be reduced under these conditions.

It is important to note that the reduction of highly fluorinated compounds with hydrides can sometimes be hazardous.

Oxidative Transformations

The ester functional groups in this compound are generally resistant to oxidation. However, the carbon-carbon double bond of the fumarate backbone is susceptible to oxidative cleavage by strong oxidizing agents such as ozone or potassium permanganate. Such a reaction would lead to the formation of smaller carboxylic acid or ester fragments.

Studies on the oxidation of per- and polyfluoroalkyl ether acids by sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals have shown that while perfluoroalkyl ether acids are generally resistant to hydroxyl radical attack, they can be oxidized by the more powerful sulfate radicals. nih.govacs.org The site of attack is often the carboxylic acid headgroup. researchgate.net While these studies were not performed on esters, they suggest that under strong oxidative conditions, degradation of the perfluorinated side chains of this compound could potentially be initiated. However, the high strength of the C-F bond makes the perfluorobutyl groups themselves highly resistant to oxidation under most conditions. nih.gov

Polymerization Science of Bis 1h,1h Perfluorobutyl Fumarate

Homopolymerization Behavior and Challenges

The homopolymerization of dialkyl fumarates is notoriously challenging, and Bis(1H,1H-perfluorobutyl)fumarate is no exception. These difficulties primarily stem from the inherent structural characteristics of the monomer.

Radical Homopolymerization: Inhibitions and Low Reactivity

The radical homopolymerization of 1,2-disubstituted ethylenic monomers like dialkyl fumarates is significantly impeded by steric hindrance. The bulky bis(1H,1H-perfluorobutyl) groups on adjacent carbons of the fumarate (B1241708) backbone create substantial steric repulsion, which hinders the approach of propagating radical chains. This steric congestion leads to a very low propagation rate constant and, consequently, low monomer reactivity. unlp.edu.ar

Early research on similar dialkyl fumarates, such as diethyl fumarate, initially suggested that homopolymerization was not feasible due to these steric factors. While it was later demonstrated that polymerization is possible, the reaction rates are exceptionally slow, and achieving high molecular weight polymers remains a significant hurdle. unlp.edu.ar The use of conventional radical initiators like 2,2′-azoisobutyronitrile (AIBN) often results in low conversion and polymers with limited molecular weight. unlp.edu.ar The stability of the growing polymer radical is also a factor, as the steric hindrance can influence the termination pathways, further complicating the polymerization process.

Alternative Polymerization Methods

To overcome the inherent limitations of conventional radical homopolymerization, researchers have explored alternative polymerization techniques for sterically hindered monomers. While specific studies on this compound are scarce, analogous work on other dialkyl fumarates provides valuable insights into potential strategies.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been investigated for monomers like diisopropyl fumarate. unlp.edu.ar ATRP offers the potential to achieve better control over the polymerization process, leading to polymers with more defined molecular weights and lower dispersity. However, even with these advanced methods, challenges such as insufficient initiation can lead to a loss of control over the homopolymerization. unlp.edu.ar

Anionic polymerization has also been explored for certain fluorinated acrylates and methacrylates, demonstrating that the choice of polymerization technique is highly dependent on the specific monomer structure. While not extensively reported for fluorinated fumarates, anionic methods could theoretically offer an alternative pathway, provided that suitable initiators and reaction conditions can be identified to circumvent side reactions.

Copolymerization Strategies and Mechanisms

Given the significant challenges in homopolymerizing this compound, copolymerization with more reactive monomers presents a viable and often preferred strategy to incorporate its desirable fluorine-containing units into a polymer chain.

Free Radical Copolymerization with Acrylic Monomers

Free radical copolymerization with acrylic monomers is a widely adopted approach to overcome the low reactivity of dialkyl fumarates. unlp.edu.arnih.gov Acrylic monomers, being monosubstituted ethylenes, generally exhibit much higher reactivity in radical polymerization, allowing for the formation of copolymers with significant incorporation of the fumarate monomer.

The general scheme for the free-radical copolymerization of a dialkyl fumarate with an acrylic monomer is initiated by a thermal initiator like AIBN or benzoyl peroxide (BPO). The resulting copolymers often exhibit properties that are a composite of the individual homopolymers, making this a versatile method for tuning material characteristics.

To understand and control the composition of the resulting copolymer, it is crucial to determine the monomer reactivity ratios (r1 and r2). These ratios describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same or the other monomer. The Fineman-Ross and Kelen-Tüdös methods are commonly employed graphical methods to determine these ratios from experimental data of copolymer composition at low conversion. dntb.gov.ua

Table 1: Representative Reactivity Ratios for the Copolymerization of Diethyl Fumarate (M1) with Methyl Methacrylate (B99206) (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| Diethyl Fumarate | Methyl Methacrylate | ~0.05 | ~3.0 | < 1 | Random/Alternating Tendency |

Note: The values presented are approximate and serve as an illustrative example of a similar system. Actual values can vary with reaction conditions.

This table can be interacted with to sort the data. The product of the reactivity ratios (r1 * r2) provides an indication of the copolymerization behavior. A value close to 1 suggests an ideal random copolymerization, while a value approaching 0 indicates a tendency towards alternating copolymerization.

The rate of polymerization can be monitored by techniques such as dilatometry, gravimetry, or spectroscopic methods like NMR to follow the disappearance of monomer over time. Kinetic models can then be applied to the data to extract rate constants for the various propagation steps. For the copolymerization of dialkyl fumarates with acrylics, the rate of incorporation of the fumarate is significantly dependent on the cross-propagation reaction, where a radical ending in the acrylic monomer adds a fumarate monomer. Due to the higher reactivity of the acrylic monomer, this is often the primary pathway for fumarate incorporation.

Copolymerization with Styrene (B11656) and Other Vinyl Monomers

The copolymerization of fluorinated fumarates, such as this compound, with conventional vinyl monomers like styrene represents a critical strategy for designing polymers with a unique combination of properties. While the fluorinated component imparts desirable surface characteristics like low surface energy and high contact angles, the comonomer, such as styrene, contributes to the bulk mechanical and thermal properties.

A study on the free radical copolymerization of a similar compound, bis(hexafluoroisopropyl) fumarate (BHFIPF), with styrene demonstrated a strong tendency for alternation. researchgate.net BHFIPF did not undergo homopolymerization but readily formed copolymers with styrene. researchgate.net The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind or the comonomer, were determined for the BHFIPF (M1) and styrene (M2) system. researchgate.netfiveable.me The calculated values were r1 = 0.00 and r2 = 0.02, indicating that both types of growing chain ends preferentially react with the other monomer, leading to an alternating copolymer structure. researchgate.net This behavior is characteristic of fumarates, which often exhibit alternating copolymerization with electron-donating monomers like styrene.

The resulting BHFIPF-styrene copolymer was thermally stable up to 400 °C and could be cast into flexible, transparent films with a low refractive index of 1.4048 at 633 nm. researchgate.net Similarly, copolymerizations of various fluorinated acrylates with styrene have been conducted to determine their reactivity ratios using methods like Fineman–Ross and Kelen–Tüdos. zendy.io These studies help in predicting copolymer composition and tailoring properties for specific applications. fiveable.mezendy.io

Table 1: Reactivity Ratios for Copolymerization of Fluorinated Monomers with Styrene

| Fluorinated Monomer (M1) | Comonomer (M2) | r1 | r2 | Polymerization Type | Reference |

| Bis(hexafluoroisopropyl) fumarate (BHFIPF) | Styrene | 0.00 | 0.02 | Alternating | researchgate.net |

This table showcases the strong alternating tendency in the copolymerization of a fluorinated fumarate with styrene.

Emulsion Polymerization Techniques for Fluoroacrylate Copolymers

Emulsion polymerization is a robust and widely used industrial process for producing fluoroacrylate copolymers in an aqueous medium. mdpi.comnih.gov This technique is particularly advantageous for creating latexes that can be used in coatings and finishes. mdpi.comresearchgate.net The process involves dispersing water-insoluble monomers in water with the aid of a surfactant, where polymerization is initiated by a water-soluble initiator. gantrade.compcc.eu

A significant advancement in this area is the development of polymerizable surfactants, also known as surfmers. mdpi.comnih.gov These surfactants contain a reactive group that allows them to copolymerize with the main monomers, covalently bonding to the polymer particles. mdpi.com This permanently anchors the stabilizing moiety, which can significantly reduce issues like surfactant migration in the final film and minimize environmental pollution from residual fluorinated surfactants. mdpi.comnih.gov For example, a novel polymerizable fluorocarbon surfactant, PSVNa, has demonstrated excellent emulsifying properties in the emulsion polymerization of fluorinated acrylates with methyl methacrylate, leading to high conversions and stable emulsions. mdpi.com

Emulsion polymerization is an ideal method for fabricating polymers with complex core-shell morphologies. nih.govresearchgate.netresearchgate.net This is particularly beneficial for fluorinated copolymers, as it allows the expensive fluorinated monomer to be concentrated in the shell of the polymer particle. researchgate.netcapes.gov.br This strategic placement maximizes the desired surface properties (like hydrophobicity and oleophobicity) while using a more common, less expensive polymer for the core, which provides the necessary mechanical support. researchgate.net

The synthesis is typically carried out via a multi-stage or seeded emulsion polymerization process. nih.govresearchgate.netjlu.edu.cn In the first stage, a seed latex (the core) is prepared from a conventional monomer like butyl acrylate (B77674) or styrene. researchgate.netjlu.edu.cn In the second stage, a mixture of the fluoroacrylate monomer and other comonomers is fed into the reactor and polymerized onto the seed particles, forming the shell. researchgate.netcapes.gov.br Transmission electron microscopy (TEM) is a key technique used to confirm the resulting core-shell structure of the latex particles. researchgate.netnih.gov This approach has been successfully used to create core-shell fluoroacrylate copolymer latexes for applications such as protective coatings and specialized inks. researchgate.net

Controlled/Living Radical Polymerization (e.g., RAFT, ATRP)

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been extensively applied to the synthesis of fluorinated polymers. acs.orgfluorine1.ru These methods allow for the precise design of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures such as block copolymers. acs.orgrsc.org

RAFT polymerization has proven to be a versatile and effective method for controlling the polymerization of a wide array of functional monomers, including fluorinated ones. acs.orgfluorine1.ru The key to RAFT is the use of a chain transfer agent (CTA), typically a dithio compound, which mediates the polymerization to proceed in a living manner. fluorine1.ru This technique has been used to synthesize well-defined copolymers of fluorinated monomers with others like styrene, vinyl acetate, and various acrylates. acs.orgmdpi.com For instance, the RAFT copolymerization of 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) with styrene has been successfully controlled using different CTAs, yielding narrowly dispersed copolymers. fluorine1.ru

ATRP, another powerful CLRP method, utilizes a transition metal complex (often copper-based) to reversibly activate and deactivate the growing polymer chains. rsc.orgfrontiersin.org While its application to some fluorinated monomers can be challenging, it has been successfully used for surface-initiated polymerization to graft fluorinated polymer chains from substrates. rsc.org Direct fluorination of a phenyl ring-containing substrate can introduce C-F bonds that act as initiation sites for SI-ATRP, allowing for the growth of well-defined polymer brushes. rsc.org

One of the most significant advantages of CLRP is the ability to synthesize block copolymers with distinct fluorinated and non-fluorinated segments. acs.orgacs.orgsciengine.com These amphiphilic or fluorophilic/lipophilic block copolymers can self-assemble into fascinating nanostructures. RAFT polymerization is particularly well-suited for this, where a fluorinated or non-fluorinated block is synthesized first and then used as a macro-CTA to polymerize the second monomer, a process known as sequential monomer addition. mdpi.comresearchgate.netrsc.org

For example, diblock copolymers of poly(methyl methacrylate) (PMMA) and poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) (PHFBA) have been synthesized via RAFT. researchgate.net Similarly, fluorinated macro-RAFT agents have been used in a technique called polymerization-induced self-assembly (PISA) to prepare block copolymer nanoparticles directly in supercritical carbon dioxide or alcoholic dispersion. rsc.orgmdpi.comresearchgate.net

The characterization of these well-defined block copolymers is crucial to confirm their structure and properties.

Table 2: Common Characterization Techniques for Fluorinated Block Copolymers

| Technique | Information Obtained | Reference(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and determines copolymer composition. | mdpi.comresearchgate.net |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Measures molecular weight and dispersity (Đ or Mw/Mn). | researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | Visualizes the self-assembled morphology (e.g., micelles, lamellae, vesicles) of the block copolymers. | researchgate.netmdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the surface elemental composition, confirming fluorine enrichment at the surface. | sciengine.com |

| Contact Angle Measurement | Determines the hydrophobicity and oleophobicity of polymer films. | sciengine.com |

| Dynamic Light Scattering (DLS) | Measures the size of self-assembled nanoparticles in solution. | sciengine.comresearchgate.net |

This table summarizes the key analytical methods used to verify the successful synthesis and to understand the behavior of fluorinated block copolymers.

Influence of Fluorinated Side Chains on Polymerization Propensity

The polymerization behavior of vinyl monomers is significantly influenced by the nature of their substituent groups. In the case of this compound, the presence of two bulky and highly electronegative perfluorobutyl side chains on the fumarate backbone exerts a profound impact on its propensity to polymerize. This influence can be deconstructed into two primary components: steric hindrance and electronic effects.

Steric Hindrance Effects

The radical polymerization of 1,2-disubstituted ethylenic monomers, such as dialkyl fumarates, was initially thought to be challenging, if not impossible, due to the significant steric hindrance imposed by the substituents on the main chain. unlp.edu.ar The presence of bulky groups on adjacent carbons of the polymer backbone can impede the approach of an incoming monomer to the growing polymer chain, thereby reducing the rate of propagation.

In the specific case of this compound, the (1H,1H-perfluorobutyl) groups are considerably bulky. This steric bulk is expected to play a crucial role in the polymerization kinetics. The sheer size of these fluorinated side chains can create a crowded environment around the reactive double bond, hindering the effective collision and addition of monomer units to the growing polymer radical. This steric hindrance can lead to a lower rate of polymerization and potentially lower molecular weights of the resulting polymer compared to fumarates with smaller, less bulky side chains. unlp.edu.arnih.gov

The impact of steric hindrance on polymerization can be modulated by the reaction conditions. For instance, in some cases of bulk polymerization of sterically hindered monomers like diisopropyl fumarate, the polymer may be insoluble in its own monomer, leading to a heterogeneous system. unlp.edu.ar Solution polymerization is often preferred in such cases to maintain a homogeneous reaction medium. unlp.edu.ar Furthermore, the choice of initiator can be critical; for example, initiators that generate more stable primary radicals might be necessary to achieve higher molecular weight polymers from sterically hindered monomers. unlp.edu.ar

The table below summarizes the anticipated effects of steric hindrance from the perfluorobutyl side chains on the polymerization of this compound, based on established principles for similar sterically hindered monomers.

| Parameter | Influence of Perfluorobutyl Group Steric Hindrance |

| Rate of Polymerization | Expected to be significantly reduced due to impeded monomer approach. |

| Molecular Weight | May be limited due to steric hindrance at the propagating chain end. |

| Polymerization Method | Solution or emulsion polymerization may be favored over bulk polymerization. |

| Initiator Choice | May require specific initiators that generate persistent or less reactive radicals. |

Electronic Effects of Perfluorobutyl Groups

The perfluorobutyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly alters the electronic nature of the fumarate double bond, which in turn influences its reactivity in radical polymerization. The electron-withdrawing nature of the perfluorobutyl groups is expected to have a more pronounced effect than that of a trifluoromethyl (CF3) group. researchgate.net

The presence of these electron-withdrawing groups can decrease the electron density of the carbon-carbon double bond in the monomer. In radical polymerization, this can affect the rates of the initiation, propagation, and termination steps. The reactivity of the monomer towards radical attack can be altered, and the stability of the resulting propagating radical can also be influenced.

The table below outlines the expected electronic effects of the perfluorobutyl groups on the polymerization of this compound.

| Parameter | Influence of Perfluorobutyl Group Electronic Effects |

| Monomer Reactivity | The electron-deficient double bond may exhibit altered reactivity towards radical initiators. |

| Propagating Radical Stability | The electron-withdrawing groups can influence the stability of the radical on the polymer backbone. |

| Resulting Polymer Properties | Imparts low surface energy, high thermal stability, and chemical resistance to the polymer. nih.govacs.orgrsc.org |

| Copolymerization Behavior | The electronic nature will influence its reactivity ratios in copolymerization with other monomers. |

Derived Polymer Properties and Advanced Materials Science Implications

Optical Properties of Fluorinated Polymers

The incorporation of fluorine into polymer structures has a profound impact on their interaction with light, leading to materials with exceptional optical clarity and low refractive indices.

Low Refractive Index Characteristics

Transparency and Optical Clarity

The transparency of a polymer is governed by its ability to transmit light with minimal scattering and absorption. Amorphous polymers, lacking the crystalline domains that can scatter light, are generally transparent. mdpi.com Polymers derived from dialkyl fumarates are known to form films that are transparent from the ultraviolet to the visible regions. unlp.edu.ar The bulky and rigid nature of the fumarate (B1241708) backbone, combined with the fluorinated side chains, likely inhibits crystallization, leading to an amorphous structure. This inherent amorphous nature, coupled with the low refractive index, contributes to high optical clarity in polymers derived from bis(1H,1H-perfluorobutyl)fumarate, a critical attribute for applications in optical plastics and coatings. mdpi.com

Surface Energetics and Interfacial Phenomena

The presence of fluorine atoms at the surface of a material dramatically alters its surface energy, leading to unique wetting and interfacial behaviors.

Hydrophobicity and Oleophobicity

Polymers containing perfluoroalkyl side chains are well-documented for their exceptional water and oil repellency. This is a direct consequence of their very low surface free energy. The densely packed, stable carbon-fluorine bonds on the polymer surface create a barrier that is not easily wetted by either water (hydrophobicity) or oils (oleophobicity). Research on various fluorinated copolymers has consistently demonstrated that an increase in fluorine content leads to a significant decrease in surface energy and a corresponding increase in contact angles for both water and oil. While specific contact angle measurements for a homopolymer of this compound are not widely published, it is anticipated to exhibit high contact angles, indicative of a highly non-wettable surface. This property is highly desirable for creating self-cleaning surfaces, anti-fouling coatings, and moisture-resistant barriers.

Surface Segregation of Fluorine-Rich Segments

In copolymers containing both fluorinated and non-fluorinated segments, a phenomenon known as surface segregation is often observed. Driven by the low surface energy of the fluorinated moieties, these segments preferentially migrate to the polymer-air interface during film formation. This creates a surface that is chemically distinct from the bulk polymer, with a high concentration of fluorine. The extent of this segregation can be influenced by factors such as the fluorine content of the copolymer, the solvent used for casting, and the film formation technique. This ability to self-assemble a low-energy surface is a key advantage in designing materials where bulk properties like mechanical strength can be decoupled from surface properties like repellency.

Thermal and Mechanical Properties of Derived Poly(fumarates)

The rigid backbone of poly(fumarates) combined with the properties of fluorinated side chains results in polymers with notable thermal stability and mechanical characteristics.

Homopolymers of dialkyl fumarates are known to exhibit high thermal stability, with degradation temperatures often exceeding 250°C. unlp.edu.ar The introduction of fluorine is expected to further enhance this thermal resistance due to the strength of the carbon-fluorine bond. While specific data for poly(this compound) is scarce, studies on related fluorinated polymers and perfluoroalkyl substances indicate that thermal decomposition typically initiates at high temperatures. nih.govnih.govund.edu

Mechanically, poly(fumarates) are generally characterized as rigid and somewhat brittle materials. unlp.edu.ar The inclusion of long alkyl or fluoroalkyl side chains can influence these properties. For instance, in copolymers of dialkyl fumarates, increasing the content of a comonomer with a more flexible side chain can increase the elongation at break while decreasing the tensile strength. jlu.edu.cn The bulky perfluorobutyl groups in poly(this compound) would contribute to the rigidity of the polymer chain. The mechanical properties can be tailored by copolymerizing with other monomers to achieve a desired balance of stiffness, strength, and flexibility for specific applications.

Below is a table summarizing the expected property trends for polymers derived from this compound based on data from related fluorinated polymers and poly(fumarates).

| Property Category | Property | Expected Characteristic | Rationale |

| Optical | Refractive Index | Low | High fluorine content |

| Transparency | High | Amorphous nature | |

| Surface | Hydrophobicity | High | Low surface energy due to fluorine |

| Oleophobicity | High | Low surface energy due to fluorine | |

| Thermal | Thermal Stability | High | Strong C-F bonds and rigid backbone |

| Mechanical | Stiffness | High | Rigid poly(fumarate) backbone |

Glass Transition Temperature (Tg) and Thermal Stability

The thermal properties of polymers derived from fluorinated fumarates are a critical aspect of their potential applications. The glass transition temperature (Tg) is a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For side-chain fluorinated polymers, the Tg is influenced by the flexibility of the polymer backbone and the size and nature of the fluorinated side chains. While specific data for poly(this compound) is not available, studies on analogous fluorinated polymers, such as fluorinated aromatic polyimides, show high glass transition temperatures, often in the range of 346.3–351.6 °C. researchgate.netnih.gov

Thermal stability, typically assessed by the decomposition temperature (Td), is another critical factor. Fluoropolymers are renowned for their exceptional thermal stability due to the high strength of the carbon-fluorine bond. techniques-ingenieur.fr For instance, some fluorinated aromatic polyimides exhibit thermal decomposition temperatures (Td5, temperature at 5% weight loss) between 541.8°C and 612.3°C in air. researchgate.netnih.govmdpi.com It is anticipated that polymers derived from this compound would also exhibit high thermal stability, making them suitable for applications requiring high-temperature resistance.

Table 1: Representative Thermal Properties of Analogous Fluorinated Polymers

| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td5) | Reference |

|---|---|---|---|

| Fluorinated Aromatic Polyimides | 346.3–351.6 °C | 544.1–612.3 °C | researchgate.netnih.gov |

Mechanical Resilience and Flexibility of Polymer Films

The mechanical properties of polymer films are crucial for their application in areas such as flexible electronics and protective coatings. The introduction of rigid backbones in fluorinated polymers can lead to excellent mechanical properties. For example, certain fluorinated aromatic polyimide films have been shown to possess a high tensile modulus of up to 8.4 GPa and a tensile strength of up to 326.7 MPa. researchgate.netnih.govmdpi.com The flexibility of the perfluorobutyl side chains in poly(this compound) could potentially contribute to enhanced flexibility of the resulting polymer films, although this may also depend on the rigidity of the polymer backbone.

Dielectric Properties and Electronic Applications

Fluoropolymers are highly valued in the electronics industry for their excellent dielectric properties, including low dielectric constant (k) and low dielectric loss (dissipation factor). daikinchemicals.com The symmetrical structure of the C-F bond contributes to low polarizability, which in turn leads to a low dielectric constant. daikinchemicals.com This makes them ideal materials for use as insulators in high-frequency applications, such as in printed circuit boards and coaxial cables. daikinchemicals.com

Polymers like PTFE (Polytetrafluoroethylene) exhibit a very low dielectric constant of around 2.1 and a low loss tangent. daikinchemicals.com Fluorinated aromatic polyimides have also been developed to have low dielectric constants, with values that can be tailored by adjusting the fluorine content. mdpi.com It is expected that poly(this compound), with its significant fluorine content, would also exhibit a low dielectric constant and low dielectric loss, making it a candidate for advanced electronic and microelectronic applications where signal integrity and speed are paramount.

Table 2: Dielectric Properties of Various Fluoropolymers at High Frequency

| Fluoropolymer | Dielectric Constant | Dielectric Loss Tangent | Reference |

|---|---|---|---|

| PTFE | 2.1 | 2x10-4 | daikinchemicals.com |

| PFA, FEP | 2.1 | 3-4x10-4 | daikinchemicals.com |

| ETFE, EFEP CPT, PCTFE | 2.3-2.8 | 5x10-3-0.16 | daikinchemicals.com |

| Fluorinated Aromatic Polyimides | 2.68-3.25 (at 10 GHz) | N/A | mdpi.com |

Applications in Advanced Materials Engineering and Functional Composites

Optical Coatings and Adhesives

The optical clarity and low refractive index of polymers derived from Bis(1H,1H-perfluorobutyl)fumarate make them suitable for demanding optical applications where minimizing light reflection and ensuring efficient light transmission are critical.

While specific research detailing the use of this compound in anti-reflective coatings is limited, the fundamental properties of fluorinated polymers suggest its strong potential in this area. Anti-reflective coatings function by creating a layer with a refractive index intermediate between that of air and the substrate, thereby reducing reflection through destructive interference. Fluorinated polymers are known for their exceptionally low refractive indices, a critical requirement for efficient anti-reflective coatings. The incorporation of this compound into a coating formulation could significantly lower the refractive index of the resulting polymer film, contributing to enhanced light transmittance and reduced glare on optical lenses, solar panels, and display screens.

In the field of optical adhesives, maintaining a consistent refractive index across different components is crucial to prevent signal loss at interfaces. Fluorinated polymers are valuable in formulating low-refractive index optical adhesives. These adhesives are essential for bonding optical components in devices such as fiber optics and lenses. While specific commercial adhesives based solely on this compound are not widely documented, the monomer's ability to lower the refractive index of a polymer makes it a valuable component in the synthesis of copolymers for such applications. For instance, Norland Optical Adhesives offer products with low refractive indices, such as NOA 1348 with a refractive index of 1.348, demonstrating the demand for such materials in the industry. utoronto.ca The polymerization of this compound with other monomers could yield adhesives with tailored refractive indices and strong adhesion to various substrates like glass and plastic.

Table 1: Properties of Low-Refractive Index Optical Adhesives

| Property | Typical Value | Significance in Optical Applications |

| Refractive Index (n_D) | < 1.40 | Minimizes light reflection and scattering at the adhesive interface. |

| Transmittance | > 98% | Ensures maximum light transmission through the bonded components. |

| Cure Shrinkage | < 2% | Reduces stress on optical components during and after curing. |

| Adhesion Strength | Good to Excellent | Provides a durable and reliable bond between optical elements. |

High-Performance Textile Finishes and Surface Treatments

The hydrophobic and oleophobic properties imparted by the perfluorobutyl groups in this compound are highly beneficial for creating high-performance textile finishes.

The application of fluorinated polymers to fabrics is a well-established method for achieving superior water and oil repellency. These finishes create a low-energy surface that causes liquids to bead up and roll off rather than being absorbed. The use of shorter-chain fluorinated compounds, such as those derived from this compound, is gaining attention as a more environmentally conscious alternative to long-chain perfluorinated chemicals. Research into fluorinated acrylates has shown that they can be polymerized to create durable coatings that provide excellent water and oil repellency to textiles. These properties are essential for outdoor apparel, protective clothing, and upholstery to maintain performance and appearance in various environments.